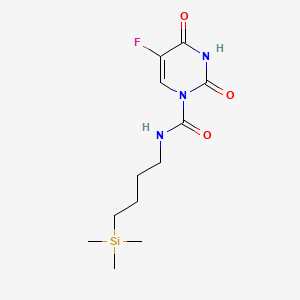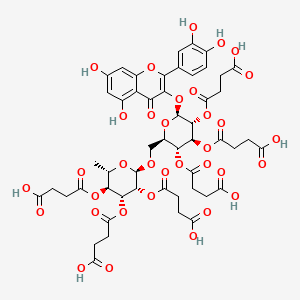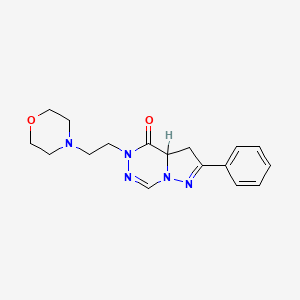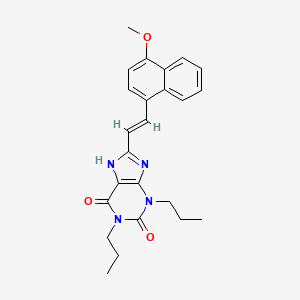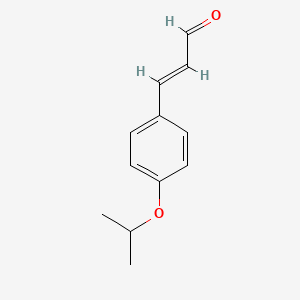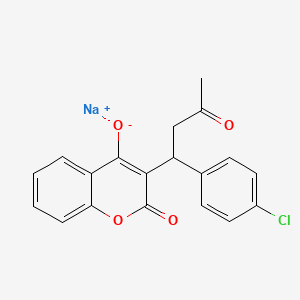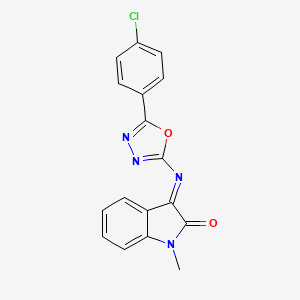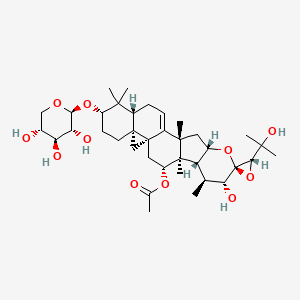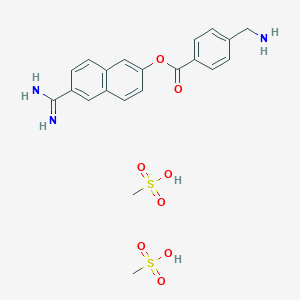
Peptide 7194
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Peptide 7194 is a synthetic peptide that has garnered significant attention in the scientific community due to its unique properties and potential applications. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This compound, in particular, has shown promise in fields such as medicine, biology, and chemistry.
准备方法
Synthetic Routes and Reaction Conditions
Peptide 7194 is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one, with each addition involving the activation of the carboxyl group of the incoming amino acid and the protection of the amino group to prevent unwanted reactions. Common reagents used in this process include N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) for activation, and piperidine for deprotection .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale SPPS. The process is automated to ensure precision and efficiency. High-performance liquid chromatography (HPLC) is often employed for the purification of the synthesized peptide, ensuring that the final product is of high purity .
化学反应分析
Types of Reactions
Peptide 7194 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of disulfide bonds between cysteine residues.
Reduction: The reverse of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, breaking disulfide bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophilic reagents such as sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific amino acid sequence of this compound and the conditions used. For example, oxidation can lead to the formation of disulfide-linked dimers, while reduction can yield monomeric peptides with free thiol groups.
科学研究应用
Peptide 7194 has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of peptide-based materials and nanotechnology .
作用机制
The mechanism of action of Peptide 7194 involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. These interactions can modulate cellular processes, such as signal transduction, gene expression, and protein synthesis. The exact pathways involved depend on the specific application and context in which this compound is used .
相似化合物的比较
Peptide 7194 can be compared with other synthetic peptides, such as:
Peptide 7195: Similar in structure but with a different amino acid sequence, leading to distinct biological activities.
Peptide 7196: Known for its antimicrobial properties, whereas this compound is more versatile in its applications.
Peptide 7197: Used primarily in drug delivery systems due to its ability to form stable complexes with various drugs.
The uniqueness of this compound lies in its specific amino acid sequence, which confers unique properties and a broad range of applications .
属性
CAS 编号 |
159440-08-1 |
|---|---|
分子式 |
C44H58N4O9 |
分子量 |
787.0 g/mol |
IUPAC 名称 |
(2S)-3-methyl-2-[[(2S)-4-methyl-2-[1-[(2R)-2-[[(2S)-2-(2-methylpropoxycarbonylamino)-3-phenylpropanoyl]amino]-3-naphthalen-2-ylpropanoyl]piperidine-4-carbonyl]oxypentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C44H58N4O9/c1-27(2)22-37(40(50)47-38(29(5)6)42(52)53)57-43(54)33-18-20-48(21-19-33)41(51)36(25-31-16-17-32-14-10-11-15-34(32)23-31)45-39(49)35(24-30-12-8-7-9-13-30)46-44(55)56-26-28(3)4/h7-17,23,27-29,33,35-38H,18-22,24-26H2,1-6H3,(H,45,49)(H,46,55)(H,47,50)(H,52,53)/t35-,36+,37-,38-/m0/s1 |
InChI 键 |
XFRDRCQWWIIAHK-NAQJMGRXSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)OCC(C)C |
规范 SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)O)OC(=O)C1CCN(CC1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=CC=C4)NC(=O)OCC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


